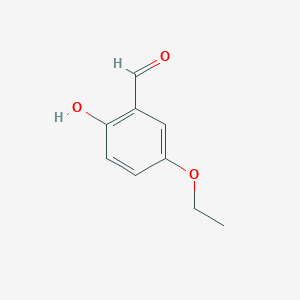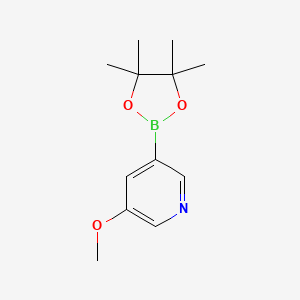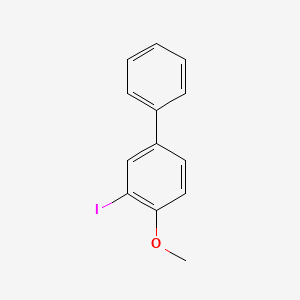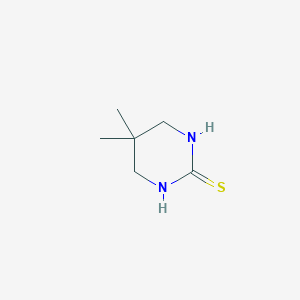![molecular formula C14H21N3O5S B1308253 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid CAS No. 247582-73-6](/img/structure/B1308253.png)
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Descripción general
Descripción
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound with a wide range of applications in the field of scientific research and industry. It has a molecular formula of C14H21N3O5S . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is 1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The molecular weight of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is 343.4 g/mol . It is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Nicotinic Acid and Cardiovascular Health
Nicotinic acid has been recognized as the most potent treatment clinically available for modifying cholesterol levels, specifically lowering LDL and VLDL cholesterol while raising HDL cholesterol. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on its mechanism of action, leading to favorable alterations in HDL cholesterol. Moreover, nicotinic acid exhibits nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which plays a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Novel Synthesis and Impurities in Drug Development
Research on the novel synthesis of pharmaceuticals highlights the development of proton pump inhibitors like omeprazole, revealing insights into pharmaceutical impurities and their impact on drug development and safety. This area of research emphasizes the importance of understanding and controlling the synthesis process to reduce impurities and enhance drug efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Capacity and Environmental Analysis
The study of antioxidant capacity, particularly through assays like the ABTS/PP decolorization assay, is crucial for understanding the antioxidant properties of compounds and their potential health benefits. This research is also applicable in environmental and food analysis, where antibody-based methods have been developed for detecting various contaminants and assessing the safety and quality of food and environmental samples (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid derivatives have shown promise as anticancer agents, with research focusing on their synthesis, mechanism of action, and potential application in treating various cancers. This area of study highlights the therapeutic potential of nicotinic acid derivatives in oncology, offering new avenues for drug discovery and development (Jain, Utreja, Kaur, & Jain, 2020).
Environmental Impact and Degradation of Chemicals
The environmental degradation and safety of chemicals, including surfactants and polyfluoroalkyl substances, have been extensively studied to assess their fate, toxicity, and impact on ecosystems. Research in this area is critical for developing safer chemicals and mitigating the environmental impact of industrial and commercial activities (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
Propiedades
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRIWLRXFJTJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405390 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
CAS RN |
247582-73-6 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






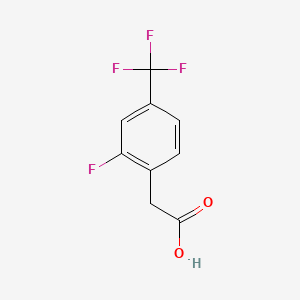

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
